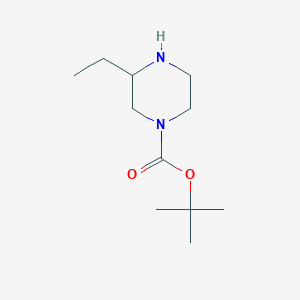

tert-Butyl 3-Ethylpiperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality tert-Butyl 3-Ethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-Ethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623505 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438049-35-5 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical properties, provides a generalized synthesis approach based on related compounds, and discusses its potential applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 928025-56-3 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 214.30 g/mol | [4] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Purity | ≥97% | |

| Topological Polar Surface Area | 41.6 Ų (Computed) | [4] |

| XLogP3 | 1.4 (Computed for (R)-enantiomer) | [4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is not currently published in peer-reviewed literature. However, a general and plausible synthetic route can be inferred from established methods for the preparation of chiral 3-substituted N-Boc-piperazines. One common approach involves the cyclization of a chiral 1,2-diamine precursor.

A potential synthetic pathway is outlined below. This should be considered a theoretical protocol and would require optimization and experimental validation.

General Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Hypothetical Experimental Protocol:

Step 1: Synthesis of (S)-2,3-disubstituted piperazine This step is based on methodologies for creating chiral piperazine rings from 1,2-diamines.[5]

-

To a solution of a chiral 1,2-diamine (e.g., (S)-1,2-diaminobutane, 1.0 eq) in a suitable solvent such as methanol, add glyoxal (1.0 eq) at room temperature.

-

Stir the reaction mixture for a specified time to allow for the formation of the dihydropyrazine intermediate.

-

Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain the chiral 2-ethylpiperazine.

Step 2: Mono-N-Boc Protection This step follows general procedures for the selective protection of one nitrogen atom in a piperazine ring.[6]

-

Dissolve the synthesized (S)-2-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

-

Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, approximately 1.0-1.2 eq) portion-wise.

-

If necessary, add a base (e.g., triethylamine or sodium bicarbonate) to neutralize any acid formed during the reaction.

-

Allow the reaction to stir at room temperature for several hours until completion.

-

Perform an aqueous work-up, extract the product with an organic solvent, and dry the combined organic layers.

-

Concentrate the solvent under reduced pressure and purify the resulting (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, likely via column chromatography, to yield the final product.

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predicted key signals for ¹H NMR, ¹³C NMR, and mass spectrometry based on the structure and data from similar compounds.

¹H NMR (predicted):

-

~3.8-4.2 ppm: Signals corresponding to the protons on the carbons adjacent to the Boc-protected nitrogen.

-

~2.5-3.2 ppm: Complex multiplets for the remaining piperazine ring protons.

-

~1.4 ppm: A large singlet for the nine protons of the tert-butyl group.

-

~1.3-1.7 ppm: A multiplet for the methylene protons of the ethyl group.

-

~0.9 ppm: A triplet for the methyl protons of the ethyl group.

¹³C NMR (predicted):

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~50-60 ppm: Carbons of the piperazine ring.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~20-25 ppm: Methylene carbon of the ethyl group.

-

~10-15 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (predicted):

-

[M+H]⁺: Expected around m/z 215.18.

-

[M-Boc+H]⁺: A significant fragment corresponding to the loss of the Boc group, expected around m/z 115.12.

-

[M-tBu+H]⁺: A fragment corresponding to the loss of the tert-butyl group, expected around m/z 159.12.

Biological Activity and Applications

The piperazine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[7][8] Derivatives of piperazine have shown diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and central nervous system effects.[9][8][10]

While no specific biological activity or signaling pathway has been reported for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate itself, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chiral ethyl group at the 3-position can provide specific steric and electronic properties that may be crucial for binding to biological targets.

Potential Drug Discovery Workflow

Caption: Role as an intermediate in a typical drug discovery pipeline.

Conclusion

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed experimental data remains limited, its fundamental properties and a plausible synthetic route can be established from existing chemical knowledge. The versatile piperazine core, combined with the specific stereochemistry and substitution pattern of this compound, offers significant potential for the creation of new therapeutic agents. Further research into its synthesis, characterization, and application in medicinal chemistry is warranted.

References

- 1. 928025-56-3|(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. ocheminc.com [ocheminc.com]

- 3. Piperazines | VSNCHEM [vsnchem.com]

- 4. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-ethylpiperazine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the chemical structure, properties, synthesis, and applications of this versatile molecule, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

tert-Butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound. The piperazine ring is substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group provides stability and allows for selective deprotection and further functionalization at the secondary amine. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities.

Chemical Structure:

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

A summary of the key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of tert-Butyl 3-ethylpiperazine-1-carboxylate

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | (S)-enantiomer: 928025-56-3(R)-enantiomer: 438050-08-9 |

| Appearance | Typically an oil or low-melting solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the protection of one of the nitrogen atoms of 3-ethylpiperazine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 3-ethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol for Boc Protection of 3-ethylpiperazine

Materials:

-

3-ethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-ethylpiperazine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-ethylpiperazine-1-carboxylate.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

tert-Butyl 3-ethylpiperazine-1-carboxylate is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protected nitrogen allows for controlled, stepwise synthesis of complex molecules.

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant application of tert-butyl 3-ethylpiperazine-1-carboxylate is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The piperazine scaffold of tert-butyl 3-ethylpiperazine-1-carboxylate is often incorporated into the linker region of PROTACs, providing a flexible and synthetically tractable handle to connect the two ligands. The ethyl group can be used to modulate the physicochemical properties and conformational flexibility of the linker, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a PROTAC incorporating the tert-butyl 3-ethylpiperazine-1-carboxylate moiety.

An In-Depth Technical Guide to tert-Butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, experimental protocols for its characterization, and a standard workflow for its quality control.

Introduction

Tert-butyl 3-ethylpiperazine-1-carboxylate is a heterocyclic compound widely utilized as a pharmaceutical intermediate. The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a versatile reagent in multi-step syntheses. The ethyl group at the 3-position introduces a specific stereocenter, which can be crucial for molecular recognition and biological activity.

Physicochemical and Computed Properties

The fundamental properties of tert-butyl 3-ethylpiperazine-1-carboxylate are summarized below. These data are essential for its application in synthesis, including reaction setup, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Monoisotopic Mass | 214.168127949 Da | [1] |

| IUPAC Name | tert-butyl 3-ethylpiperazine-1-carboxylate | [1] |

| CAS Number | 438049-35-5 (racemic), 438050-08-9 ((R)-enantiomer) | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Appearance | Colorless to Light yellow clear liquid |

Experimental Protocols for Characterization

Accurate determination of molecular weight and confirmation of structure are critical quality control steps. The following protocols describe standard methods for the characterization of tert-butyl 3-ethylpiperazine-1-carboxylate.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight of small molecules.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid. The acid helps in the protonation of the analyte.

-

-

Analysis:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺. For this compound, the expected m/z is approximately 215.17.

-

The instrument will detect the mass of the protonated molecule. High-resolution mass spectrometry can confirm the elemental composition.[2][3]

-

-

Expected Result: A prominent peak at m/z ≈ 215.17, corresponding to [C₁₁H₂₂N₂O₂ + H]⁺.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for the carbons of the tert-butyl group (~28.4 ppm and ~79.5 ppm for the quaternary carbon), the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the ethyl group and the piperazine ring.[2]

-

Quality Control Workflow

As a pharmaceutical intermediate, tert-butyl 3-ethylpiperazine-1-carboxylate must adhere to stringent quality control standards. The following diagram illustrates a typical workflow for ensuring its identity, purity, and quality.

Caption: Quality Control Workflow for a Pharmaceutical Intermediate.

References

- 1. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical properties, stereoisomers, and outlines a general synthetic approach based on established methodologies for similar compounds.

Chemical Identification and Properties

tert-Butyl 3-ethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an ethyl group at the 3-position of the piperazine ring. The presence of a chiral center at the C-3 position gives rise to two enantiomers: (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number (R)-enantiomer | 438050-08-9 | [1] |

| CAS Number (S)-enantiomer | 928025-56-3 | [2] |

| Appearance | Varies; typically a solid or oil | - |

| Solubility | Soluble in common organic solvents | - |

Role in Drug Discovery and Medicinal Chemistry

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as versatile connectors or pharmacophores. The ethyl substituent at the 3-position of tert-butyl 3-ethylpiperazine-1-carboxylate provides a key structural element for modulating the potency, selectivity, and physicochemical properties of drug candidates.

The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring, making this compound a valuable intermediate in the synthesis of complex molecules. It is particularly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This application facilitates the targeted degradation of proteins implicated in various diseases.[3][4]

General Synthetic Approach

One potential synthetic route could start from a chiral amino alcohol, which can be derived from the corresponding amino acid. The synthesis would likely involve the following key transformations:

-

Protection of the amino group: The primary amine of the starting amino alcohol is protected, for example, with a benzyloxycarbonyl (Cbz) group.

-

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.

-

Nucleophilic substitution: The activated hydroxyl group is displaced by a protected amino group to form the piperazine ring precursor.

-

Cyclization: Intramolecular cyclization under appropriate conditions yields the piperazine ring.

-

Boc protection: The secondary amine of the piperazine ring is protected with a di-tert-butyl dicarbonate (Boc₂O).

-

Deprotection: Removal of the initial protecting group (e.g., Cbz) affords the final product.

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-substituted piperazines.

References

- 1. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl 3-Ethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The information presented herein is intended to support research and development activities by providing standardized data and reproducible methodologies.

Spectroscopic Data

The structural integrity and purity of synthesized tert-butyl 3-ethylpiperazine-1-carboxylate can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 3-Ethylpiperazine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.8 (br s) | Broad Singlet | - | 1H | -NCHHax- |

| ~3.6-3.7 (m) | Multiplet | - | 1H | -NCHHeq- |

| ~2.8-3.0 (m) | Multiplet | - | 2H | -NCH₂- |

| ~2.5-2.7 (m) | Multiplet | - | 2H | -NCH₂- |

| ~2.2 (br s) | Broad Singlet | - | 1H | -NH- |

| ~1.6 (m) | Multiplet | - | 1H | -CH(CH₂)₂- |

| 1.45 (s) | Singlet | - | 9H | -C(CH₃)₃ |

| ~1.3-1.4 (m) | Multiplet | - | 2H | -CH₂CH₃ |

| 0.89 (t) | Triplet | 7.5 | 3H | -CH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl 3-Ethylpiperazine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (carbamate) |

| 79.5 | -C(CH₃)₃ |

| 54.5 | Piperazine C3 |

| ~46-48 (multiple signals) | Piperazine C2, C5, C6 |

| 28.4 | -C(CH₃)₃ |

| 25.5 | -CH₂CH₃ |

| 11.0 | -CH₂CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR and Mass Spectrometry Data for tert-Butyl 3-Ethylpiperazine-1-carboxylate

| Spectroscopic Technique | Key Peaks / Values |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~3320 (N-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1690 (C=O stretch, carbamate) |

| Mass Spectrometry (MS) | m/z: 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |

Experimental Protocols

The synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate can be achieved through a multi-step process involving the protection of piperazine, followed by the introduction of the ethyl group.

General Experimental Conditions

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of tert-Butyl 2-Ethylpiperazine-1-carboxylate

A detailed, step-by-step protocol for the synthesis is provided below.

Step 1: N-Boc Protection of 2-Ethylpiperazine

-

To a solution of 2-ethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, as monitored by TLC, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-ethylpiperazine-1-carboxylate as a colorless to pale yellow oil.

Process Visualization

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of tert-butyl 3-ethylpiperazine-1-carboxylate.

Caption: Synthetic and analytical workflow for tert-butyl 3-ethylpiperazine-1-carboxylate.

This guide provides foundational data and methodologies to aid in the synthesis and characterization of tert-butyl 3-ethylpiperazine-1-carboxylate. The provided spectroscopic data serves as a benchmark for quality control, while the experimental protocol offers a reproducible pathway for its synthesis.

Spectroscopic Profile of Tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for tert-butyl 3-ethylpiperazine-1-carboxylate. This compound, often referred to as N-Boc-3-ethylpiperazine, is a key building block in medicinal chemistry and drug development. The strategic placement of the ethyl group on the piperazine ring offers a valuable point of structural diversity for library synthesis and lead optimization. This document outlines the predicted ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a visualization of the molecular structure.

While specific, experimentally verified spectra for tert-butyl 3-ethylpiperazine-1-carboxylate are not widely available in the public domain, the data presented herein are predicted based on the analysis of structurally analogous compounds, including N-Boc-piperazine and various substituted piperazine derivatives. These predictions provide a reliable reference for the identification and characterization of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for tert-butyl 3-ethylpiperazine-1-carboxylate. These predictions are based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | Piperazine-H4 (axial) |

| ~3.0 - 3.2 | m | 2H | Piperazine-H2 (axial) |

| ~2.7 - 2.9 | m | 2H | Piperazine-H5, H6 |

| ~2.5 - 2.7 | m | 1H | Piperazine-H3 |

| ~1.5 - 1.7 | m | 2H | -CH₂CH₃ |

| 1.46 | s | 9H | -C(CH₃)₃ |

| ~0.9 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~55.0 | Piperazine-C3 |

| ~49.0 | Piperazine-C5 |

| ~45.0 | Piperazine-C2 |

| ~44.0 | Piperazine-C6 |

| ~28.4 | -C(CH₃)₃ |

| ~25.0 | -CH₂CH₃ |

| ~11.0 | -CH₂CH₃ |

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for tert-butyl 3-ethylpiperazine-1-carboxylate.

1. Sample Preparation

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition [1]

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

3. ¹³C NMR Spectroscopy Acquisition [1]

-

Spectrometer: 101 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Spectral Width: -10 to 220 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

4. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the characterization of tert-butyl 3-ethylpiperazine-1-carboxylate.

Caption: Chemical structure of tert-butyl 3-ethylpiperazine-1-carboxylate.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Mass spectrometry of tert-butyl 3-ethylpiperazine-1-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 3-Ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of tert-butyl 3-ethylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine scaffold is a prevalent structural motif in drug discovery, and a thorough understanding of its analytical characterization is paramount for researchers in this field. This document outlines the predicted fragmentation patterns, experimental protocols, and relevant biological pathways associated with this class of molecules.

Molecular Profile

Tert-butyl 3-ethylpiperazine-1-carboxylate is a derivative of piperazine with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and an ethyl group at the 3-position of the piperazine ring.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [1] |

| Monoisotopic Mass | 214.168128 Da[1] |

| CAS Number | 438050-08-9 (for the (R)-enantiomer)[1] |

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of synthetic intermediates like tert-butyl 3-ethylpiperazine-1-carboxylate. The following sections detail the expected mass spectral behavior and a general protocol for its analysis.

Predicted Mass Fragmentation Data

While a publicly available mass spectrum for tert-butyl 3-ethylpiperazine-1-carboxylate is not readily found, a fragmentation pattern can be predicted based on the known fragmentation of N-Boc protected amines and piperazine derivatives. The primary fragmentation events are expected to involve the loss of the Boc group and cleavage of the piperazine ring.

Table 1: Predicted Key Mass Fragments for tert-Butyl 3-Ethylpiperazine-1-carboxylate

| m/z (Predicted) | Ion Formula | Description of Fragment Loss |

| 215 | [M+H]⁺ | Protonated molecular ion |

| 159 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 143 | [M+H - C₄H₉O]⁺ | Loss of the entire tert-butoxy group |

| 115 | [C₆H₁₅N₂]⁺ | Loss of the Boc group (C₅H₉O₂) |

| 87 | [C₄H₉N₂]⁺ | Cleavage of the piperazine ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of tert-butyl 3-ethylpiperazine-1-carboxylate using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below. This protocol can be adapted for various mass spectrometers (e.g., Q-TOF, Orbitrap).

1. Sample Preparation:

-

Dissolve 1-5 mg of tert-butyl 3-ethylpiperazine-1-carboxylate in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Vortex the solution to ensure complete dissolution.

-

Prepare a dilute solution (e.g., 1-10 µg/mL) by serial dilution in the mobile phase.

2. Instrumentation and Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

-

Source Temperature: 100 - 120 °C.

-

Desolvation Temperature: 250 - 350 °C.

-

Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen).

-

Mass Range: m/z 50 - 500.

3. Data Acquisition and Analysis:

-

Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 215) to obtain fragmentation data.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthesized compound.

A typical experimental workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for tert-butyl 3-ethylpiperazine-1-carboxylate under positive ion ESI-MS/MS conditions.

Proposed ESI-MS/MS fragmentation of tert-butyl 3-ethylpiperazine-1-carboxylate.

Relevant Signaling Pathway

Piperazine derivatives are known to interact with various neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, a common pathway targeted by piperazine-containing drugs.

Simplified GPCR signaling pathway relevant to piperazine derivatives.

References

The Rising Profile of Tert-butyl 3-ethylpiperazine-1-carboxylate Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – The versatile scaffold of tert-butyl 3-ethylpiperazine-1-carboxylate is emerging as a significant building block in the design of novel therapeutic agents, particularly in the development of potent and selective kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity, synthesis, and experimental protocols associated with derivatives of this promising chemical entity. The focus of this whitepaper is on their application as inhibitors of Bruton's tyrosine kinase (Btk), a critical target in the treatment of B-cell malignancies and autoimmune diseases.

Core Synthesis and Derivatization

The synthesis of biologically active compounds incorporating the tert-butyl 3-ethylpiperazine-1-carboxylate moiety typically begins with the preparation of key intermediates. A notable example is the synthesis of (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a precursor for a class of Btk inhibitors. The general synthetic approach involves the nucleophilic substitution of a suitable piperazine with a halo-substituted aromatic or heteroaromatic ring system.

A common synthetic route is outlined below:

Biological Activity: Targeting Bruton's Tyrosine Kinase

Derivatives of tert-butyl 3-ethylpiperazine-1-carboxylate have demonstrated significant potential as inhibitors of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, which measure the ability of the compound to block the phosphorylation of a Btk substrate. The potency of the inhibitors is expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative Biological Activity of a Btk Inhibitor Derived from a 3-Substituted Piperazine Scaffold

| Compound ID | Target | Assay Type | IC50 (nM) | Cellular Activity (Ramos cells, IC50) | Reference |

| Compound 8a | Btk | Enzyme-based assay | 7.95 | 8.91 µM | [1] |

Note: Compound 8a is a 3-substituted pyrazolopyrimidine derivative, representing a class of compounds that can be synthesized using piperazine-containing building blocks.[1]

The Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk at the plasma membrane. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that promote B-cell survival and proliferation. By inhibiting Btk, derivatives of tert-butyl 3-ethylpiperazine-1-carboxylate can effectively block this signaling cascade.

Experimental Protocols

Synthesis of (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This procedure is adapted from the patent literature and serves as a representative example for the synthesis of a key intermediate.

Materials:

-

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

-

5-bromo-2-nitropyridine

-

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs2CO3)

-

1,4-Dioxane

Procedure:

-

A round-bottom flask is charged with 1,4-dioxane, 5-bromo-2-nitropyridine, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, Pd2(dba)3, XantPhos, and cesium carbonate.

-

The flask is subjected to three cycles of vacuum and argon flushing to ensure an inert atmosphere.

-

The reaction mixture is heated to 100°C and stirred overnight.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield the desired product.

In Vitro Btk Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Btk.

Procedure:

-

A solution of recombinant Btk enzyme is added to the wells of a microtiter plate.

-

Serial dilutions of the test compound (tert-butyl 3-ethylpiperazine-1-carboxylate derivative) are added to the wells.

-

The kinase reaction is initiated by the addition of a mixture of ATP and a suitable Btk substrate (e.g., a biotinylated peptide).

-

The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., employing fluorescence resonance energy transfer [FRET] or luminescence).

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Derivatives of tert-butyl 3-ethylpiperazine-1-carboxylate represent a valuable and versatile scaffold in modern drug discovery. Their successful application in the development of potent Btk inhibitors highlights their potential for targeting other kinases and biological targets. The synthetic accessibility and the ability to readily introduce diverse substituents make this piperazine derivative an attractive starting point for the generation of compound libraries for high-throughput screening. Future research in this area is expected to focus on the exploration of new derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic applications of this promising chemical class.

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, adopt low-energy chair and boat conformations, and serve as a versatile synthetic handle, have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in drug discovery, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Pharmacological Activities of Piperazine Derivatives

The structural versatility of the piperazine moiety has enabled its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][2] This prevalence is due to the piperazine ring's ability to serve as a flexible linker or as a key pharmacophoric element, interacting with various biological targets.[3]

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

A notable mechanism of action for some piperazine derivatives is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in many cancers, promoting cell proliferation and survival.[5] Certain derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[5][6]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Novel Piperazine Derivative | K562 (Leukemia) | GI50 | 0.06 - 0.16 | [5][6][7] |

| Quinoxalinyl–piperazine | Multiple (Breast, Skin, Pancreas, Cervix) | IC50 | Varies by cell line | [8] |

| Arylpiperazine (lead compound) | LNCaP (Prostate) | IC50 | 3.67 | [8] |

| Vindoline-piperazine conjugate (dimer) | SiHa (Cervical) | IC50 | 2.85 | [9] |

| Vindoline-piperazine conjugate (3) | HeLa (Cervical) | IC50 | 9.36 | [9] |

| Vindoline-piperazine conjugate (20) | CHO (non-tumor) | IC50 | 2.54 | [9] |

| Vindoline-piperazine conjugate (23) | CHO (non-tumor) | IC50 | 10.8 | [9] |

| Vindoline-piperazine conjugate (25) | CHO (non-tumor) | IC50 | 6.64 | [9] |

| Thiouracil amide derivatives | MCF7 (Breast) | IC50 | 18.23 - 100 | [4] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines | Breast cancer cell lines | IC50 | 0.31 - 120.52 | [4] |

| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468, MCF7 (Breast) | IC50 | 10.34 - 66.78 | [4] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has necessitated the development of novel anti-infective agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[10] Their mechanism of action can involve various targets within microbial cells, leading to growth inhibition or cell death.

Table 2: Antimicrobial and Antifungal Activity of Piperazine Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference(s) |

| Chalcone-piperazine hybrid | Candida albicans | MIC | 2.22 | [10] |

| Sparfloxacin/Gatifloxacin derivatives | Gram-positive bacteria | MIC | 1 - 5 | [10] |

| RL-308 | MRSA | MIC | 2 | [11] |

| RL-327 | MRSA | MIC | 2 | [11] |

| RL-328 | MRSA | MIC | 2 | [11] |

| RL-336 | MRSA | MIC | 8 | [11] |

| RL-308 | S. aureus | MIC | 2 | [11] |

| RL-327 | S. aureus | MIC | 4 | [11] |

| RL-328 | S. aureus | MIC | 2 | [11] |

| RL-336 | S. aureus | MIC | 32 | [11] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazines (4, 6c, 6d) | S. aureus | MIC | 16 | [12] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazines (6d, 7b) | B. subtilis | MIC | 16 | [12] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6c) | E. coli | MIC | 8 | [12] |

Antiviral Activity

Piperazine derivatives have also been investigated for their antiviral activity against a range of viruses, including influenza virus, Potato Virus Y (PVY), Human Adenovirus (HAdV), Human Cytomegalovirus (HCMV), Zika virus (ZIKV), and Dengue virus (DENV).[4][6][13][14][15] The mechanisms of antiviral action are varied and can include the inhibition of viral replication and other key stages of the viral life cycle.[4]

Table 3: Antiviral Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Value (µM) | Reference(s) |

| Trifluoromethylpyridine piperazine (A16) | TMV | EC50 | 18.4 (µg/mL) | [15] |

| Trifluoromethylpyridine piperazine (A16) | CMV | EC50 | 347.8 (µg/mL) | [15] |

| 2-phenylpiperazine derivatives (46, 59, 60, 63, 64, 65) | HAdV, HCMV | IC50 | Varies | [14] |

| 2-methylpiperazine derivative (8) | ZIKV | IC50 | 24 | [6] |

| 2-methylpiperazine derivative (11) | ZIKV | IC50 | 24 | [6] |

| 2-methylpiperazine derivative (14) | ZIKV | IC50 | 24 | [6] |

| 2-methylpiperazine derivative (15) | ZIKV | IC50 | 24 | [6] |

| 2-methylpiperazine derivative (16) | ZIKV | IC50 | 24 | [6] |

| 2-methylpiperazine derivative (18) | ZIKV | IC50 | 24 | [6] |

| 2-phenylpiperazine derivative (25) | ZIKV | IC50 | 3.9 | [6] |

| Unsubstituted piperazine derivative (32) | ZIKV | IC50 | 45.0 | [6] |

| Unsubstituted piperazine derivative (34) | ZIKV | IC50 | 38.7 | [6] |

| 2-phenylpiperazine derivative (21) | DENV | IC50 | 7.9 - 31.3 | [6] |

| 2-phenylpiperazine derivative (22) | DENV | IC50 | 7.9 - 31.3 | [6] |

| 2-phenylpiperazine derivative (23) | DENV | IC50 | 7.9 - 31.3 | [6] |

| 2-phenylpiperazine derivative (25) | DENV | IC50 | 7.9 - 31.3 | [6] |

| 2-phenylpiperazine derivative (26) | DENV | IC50 | 7.9 - 31.3 | [6] |

| 2-phenylpiperazine derivative (29) | DENV | IC50 | 7.9 - 31.3 | [6] |

| Substituted quinoline-piperazines (4a, 4c, 6c, 6f, 6g, 6i, 9a-9d) | Influenza A | IC50 | 0.88 - 4.92 | [4] |

| Substituted quinoline-piperazine (9b) | Influenza A (broad spectrum) | IC50 | 0.88 - 6.33 | [4] |

| Nucleozin | Influenza A | IC50 | 0.06 | [16] |

Central Nervous System (CNS) Activity

The piperazine scaffold is a prominent feature in many drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1][2] These derivatives often exert their effects by modulating the activity of various neurotransmitter receptors, such as dopamine and serotonin receptors.[3][7][17]

Table 4: CNS Receptor Binding Affinities of Piperazine Derivatives

| Compound/Derivative Class | Receptor | Activity Metric | Value (nM) | Reference(s) |

| Arylpiperazine Derivatives | Dopamine D2, Serotonin 5-HT2A | Ki | Varies | [8] |

| 4-substituted piperazines (lead compound) | Mu Opioid Receptor (MOR), Delta Opioid Receptor (DOR) | Ki | Low nanomolar | [7] |

| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | Ki | 412 | [18] |

| Piperidine/piperazine-based compound (1) | Sigma-1 Receptor (S1R) | Ki | 3.2 | [18] |

| Piperidine/piperazine-based compound (3) | Sigma-1 Receptor (S1R) | Ki | 8.9 | [18] |

| Piperidine/piperazine-based compound (1) | Sigma-2 Receptor (S2R) | Ki | 105.6 | [18] |

| Piperidine/piperazine-based compound (3) | Sigma-2 Receptor (S2R) | Ki | 231.4 | [18] |

| Histamine H3R ligand (4) | Histamine H3 Receptor (hH3R) | Ki | 3.17 | [19] |

| Histamine H3R ligand (5) | Histamine H3 Receptor (hH3R) | Ki | 7.70 | [19] |

| Histamine H3R ligand (4) | Sigma-1 Receptor (σ1R) | Ki | 1531 | [19] |

| Histamine H3R ligand (5) | Sigma-1 Receptor (σ1R) | Ki | 3.64 | [19] |

| Histamine H3R ligand (11) | Histamine H3 Receptor (hH3R) | Ki | 6.2 | [19] |

| Histamine H3R ligand (11) | Sigma-1 Receptor (σ1R) | Ki | 4.41 | [19] |

| Histamine H3R ligand (11) | Sigma-2 Receptor (σ2R) | Ki | 67.9 | [19] |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) | Serotonin Reuptake Transporter (SERT) | IC50 | Potent | [9] |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (10) | Serotonin Reuptake Transporter (SERT) | IC50 | 1450 | [20] |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (11) | Serotonin Reuptake Transporter (SERT) | IC50 | 3270 | [20] |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (12) | Serotonin Reuptake Transporter (SERT) | IC50 | 9560 | [20] |

| 1,4-disubstituted piperazine (22) | Dopamine D2 Receptor | Ki | 53 | [21] |

| 1,4-disubstituted piperazine (24) | Dopamine D2 Receptor | Ki | 58 | [21] |

| Coumarin-piperazine (25) | Dopamine D2 Receptor | Ki | 1.4 | [22] |

| Coumarin-piperazine (26) | Dopamine D2 Receptor | Ki | 2.6 | [22] |

| Coumarin-piperazine (25) | Dopamine D3 Receptor | Ki | 4.8 | [22] |

| Coumarin-piperazine (26) | Dopamine D3 Receptor | Ki | 4.3 | [22] |

| Coumarin-piperazine (25) | Serotonin 5-HT1A Receptor | Ki | 0.012 | [22] |

| Coumarin-piperazine (26) | Serotonin 5-HT1A Receptor | Ki | 3.3 | [22] |

| Coumarin-piperazine (25) | Serotonin 5-HT2A Receptor | Ki | 8.0 | [22] |

| Coumarin-piperazine (26) | Serotonin 5-HT2A Receptor | Ki | 0.3 | [22] |

| Coumarin-piperazine (33) | Serotonin 5-HT1A Receptor | Ki | 0.5 | [22] |

| Coumarin-piperazine (34) | Serotonin 5-HT1A Receptor | Ki | 0.6 | [22] |

| Coumarin-piperazine (33) | Serotonin 5-HT2A Receptor | Ki | 7.0 | [22] |

| Coumarin-piperazine (34) | Serotonin 5-HT2A Receptor | Ki | 8.0 | [22] |

Experimental Protocols

Synthesis of Piperazine Derivatives

A general and convenient procedure for the synthesis of N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride.[23]

Protocol: Synthesis of N-Aryl Piperazines [23]

-

In a dry nitrogen atmosphere, combine the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).

-

Heat the mixture at 150 °C for 6–12 hours.

-

Cool the mixture to room temperature and dissolve it in methanol (4 mL).

-

Add diethyl ether (150 mL) to precipitate the HCl salt.

-

Filter the precipitate and wash it with diethyl ether.

-

Convert the HCl salt to the free amine by treating it with a Na2CO3 solution and extracting with ethyl acetate (2x).

-

Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to obtain the pure N-aryl piperazine. Further purification can be performed by column chromatography if necessary.

Another common synthetic route is the multi-step synthesis involving the use of protecting groups to achieve mono-substitution.[24][25]

Protocol: Multi-step Synthesis of a Piperazine Derivative (e.g., Flibanserin) [25]

This protocol outlines a conceptual multi-step synthesis, often performed in a continuous flow setup for efficiency.

-

Step 1: Initial Coupling Reaction: React starting materials in a suitable solvent and catalyst to form an intermediate.

-

Step 2: Hydrogenation: The intermediate from the previous step is subjected to hydrogenation in a continuous flow reactor at elevated temperature and pressure to yield a piperazine precursor.

-

Step 3: Final Coupling/Modification: The piperazine precursor is then reacted with a final building block to yield the target molecule, flibanserin.

-

Purification: Each step is typically followed by appropriate workup and purification procedures, such as extraction, crystallization, or chromatography.

In Vitro Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][26][27]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[26]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (typically 24 to 72 hours).[26]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[26]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol: Minimum Inhibitory Concentration (MIC) Assay [11][13]

-

Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to 0.5 McFarland standard.[11]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Antiviral Activity Assay

A common method to evaluate antiviral activity is the plaque reduction assay or an antigen-reduction assay.

Protocol: Antigen-Reduction Assay for Influenza Virus [16]

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates and incubate for 24 hours.

-

Virus Infection: Infect the cells with influenza A virus (e.g., A/Caledonia H1N1) at a specific multiplicity of infection (MOI) in the presence of various concentrations of the piperazine derivatives.

-

Incubation: Incubate the infected cells for 48 hours.

-

Supernatant Titration: Collect the supernatants and titrate them on fresh MDCK cells, followed by a 72-hour incubation.

-

ELISA: Fix and permeabilize the cells and perform an ELISA using an anti-influenza monoclonal antibody to detect the viral antigen.

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

CNS Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay [8]

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a radioligand (e.g., [3H]-Spiperone) and various concentrations of the test piperazine derivative. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like haloperidol).

-

Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of piperazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: Anticancer mechanism of a piperazine derivative.

Caption: Arylpiperazine antagonism at the D2 receptor.

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and replication of complex procedures.

Caption: General multi-step synthesis workflow.

Caption: High-throughput screening workflow.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs. Its inherent properties and synthetic tractability allow for the fine-tuning of pharmacological activity across a wide range of therapeutic areas. The data and protocols presented in this guide underscore the ongoing importance of piperazine derivatives in medicinal chemistry and provide a valuable resource for researchers dedicated to the development of novel and effective therapies. The continued exploration of this versatile heterocyclic system promises to yield even more innovative medicines in the future.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. air.unimi.it [air.unimi.it]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Piperazine Derivatives on Hippocampal and Dopaminergic Neurotransmission [auetd.auburn.edu]

- 12. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 15. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. usiena-air.unisi.it [usiena-air.unisi.it]

N-Boc Protected Piperazine Intermediates: A Technical Guide for Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a cornerstone intermediate in modern medicinal chemistry and pharmaceutical development.[1] The strategic application of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the piperazine ring allows for selective functionalization at the remaining free secondary amine.[1][2] This mono-protection strategy is fundamental in constructing complex molecular architectures found in a multitude of active pharmaceutical ingredients (APIs).[3][4] The Boc group offers robust stability across a wide range of reaction conditions while being readily removable under mild acidic protocols, making it an ideal protecting group.[2][3] This guide provides an in-depth overview of N-Boc-piperazine, including its synthesis, key functionalization reactions, deprotection strategies, and applications, supplemented with detailed experimental protocols and comparative data.

Physicochemical and Spectroscopic Data

Understanding the properties of N-Boc-piperazine is essential for its effective use in synthesis. It is typically a white to off-white crystalline or waxy solid, soluble in various common organic solvents.[1][4]

Table 1: Physicochemical Properties of N-Boc-Piperazine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 57260-71-6 | [1][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 186.25 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/waxy solid | [1] |

| Melting Point | 43-49 °C | [1][4] |

| Boiling Point | 258 °C at 760 mmHg | [1][4] |

| Density | 1.03 g/cm³ | [1][4] |

| Flash Point | 109.8 °C |[1][4] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Boc-Piperazine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference(s) |

|---|---|---|---|

| ¹H NMR | ~3.32 (t) | 4H, -CH₂-N(Boc)-CH₂- | [5] |

| ~2.70 (t) | 4H, -CH₂-NH-CH₂- | [5] | |

| ~2.56 (br s) | 1H, -NH- | [5] | |

| 1.46 (s) | 9H, -C(CH₃)₃ | [6] | |

| ¹³C NMR | ~154.8 | 1C, C=O (carbamate) | [6] |

| ~79.3 | 1C, -C(CH₃)₃ | [6] | |

| ~46.2 | 4C (avg), Piperazine ring carbons | [7] | |

| ~28.7 | 3C, -C(CH₃)₃ | [6] |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Synthesis of N-Boc-Piperazine

The selective mono-protection of piperazine is the most common route for synthesizing N-Boc-piperazine. An alternative, highly efficient method suitable for industrial scale-up utilizes diethanolamine as a starting material, avoiding the higher cost of piperazine and issues with di-protection.[3][8]

Diagram 1: Comparative synthetic routes to N-Boc-Piperazine.

Table 3: Comparison of Synthetic Routes for N-Boc-Piperazine

| Parameter | Route 1: Direct Protection from Piperazine | Route 2: From Diethanolamine |

|---|---|---|

| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |

| Key Advantages | Fewer steps | High yield (>93.5%), high purity (>99%), low-cost materials, milder conditions.[3][8][9] |

| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[3][10] | More synthetic steps involved.[3] |

| Typical Overall Yield | Moderate (e.g., 83%)[11] | Excellent (e.g., 94.3%)[9] |

| Typical Purity | Variable, requires significant purification. | >99%[3][9] |

| Scalability | Can be challenging on a large scale. | Highly suitable for industrial production.[3][9] |

Experimental Protocol: Synthesis from Diethanolamine

This three-step method is adapted from patented industrial processes and offers high yield and purity.[9]

-

Step 1: Chlorination. To a reaction vessel, add thionyl chloride (3.0 equiv.). Add diethanolamine (1.0 equiv.) dropwise, then heat the mixture to reflux for 4 hours. After cooling, add purified water.[9]

-

Step 2: Boc Protection. Basify the solution from Step 1 with sodium carbonate until the pH is >10. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in an organic solvent. Stir the reaction for 12-16 hours.[9]

-

Step 3: Aminolysis and Cyclization. Separate the organic layer containing tert-butyl bis(2-chloroethyl)carbamate. Heat the solution to 60°C and slowly add ammonia water (3.2 equiv.) over 3 hours. Maintain the temperature at 60°C for an additional 2.5 hours.[9]

-

Work-up and Purification. Cool the reaction mixture to below 25°C. Perform a liquid-liquid extraction with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3][9] A specific example reports a yield of 94.3% with a purity of 99.42%.[9]

Key Reactions and Functionalization

The primary utility of N-Boc-piperazine is the selective functionalization of its free secondary amine. Common transformations include N-alkylation, reductive amination, and N-acylation.[2]

Diagram 2: Key functionalization reactions of N-Boc-Piperazine.

Experimental Protocol: N-Alkylation with Alkyl Halide

This protocol describes a direct alkylation, a common method for forming C-N bonds.[11]

-

Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) in a suitable solvent such as acetonitrile or acetone in a round-bottom flask.[11]

-

Add Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[11]

-

Add Alkylating Agent: Add the primary alkyl halide (e.g., R-I or R-Br, 1.0-1.2 equiv.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkyl-N'-Boc-piperazine.

-

Purification: Purify the product using silica gel column chromatography if necessary.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical final step to unmask the second amine for further reaction or to yield the final product. This is reliably achieved under acidic conditions.[1][12]

Diagram 3: Workflow for the acidic deprotection of N-Boc-Piperazine.

Experimental Protocol: Deprotection using TFA in DCM

This is a standard and highly effective method for Boc removal.[12]

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.[12]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring for completion by TLC or LC-MS.[12]

-

Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic.[12]

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[12]

Table 4: Common Conditions for N-Boc Deprotection

| Reagent System | Solvent | Temperature | Typical Time | Notes | Reference(s) |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-4 hours | Standard, high-yielding method. Work-up requires careful basification. | [12] |

| Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temp. | 1-3 hours | Often precipitates the product as the hydrochloride salt, simplifying isolation. | [12][13] |

| Hydrochloric Acid (6N) | Aqueous | Reflux | 5 hours | Harsher conditions, used in specific protocols. | [14] |

| Thermal (No Acid) | Various | 150-240 °C | Varies | Used in continuous flow applications; avoids acid. |[15] |

Application in Active Pharmaceutical Ingredient (API) Synthesis

N-Boc-piperazine is a key intermediate in the synthesis of numerous drugs. Its use in the synthesis of Avapritinib and intermediates for the antifungal agent Posaconazole showcases its importance.

Case Study: Synthesis of an Avapritinib Intermediate

In the patented synthesis of the kinase inhibitor Avapritinib, N-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate in a high-yield nucleophilic aromatic substitution (SNAr) reaction to form a key intermediate.[16]

-

Coupling: N-Boc-piperazine is reacted with the chloropyrimidine derivative to form intermediate 57 .[16]

-

Functionalization: The ester group of 57 is converted to a Weinreb amide (58 ), which then undergoes a Grignard reaction to install a 4-fluorobenzoyl group, yielding 59 .[16]

-

Deprotection & Second Coupling: The Boc group of 59 is removed under acidic conditions, and the resulting free amine is coupled with another heterocyclic fragment in a second SNAr reaction to build the core of the Avapritinib molecule.[16]

This sequence highlights the classic "protect-react-deprotect-react" strategy enabled by the N-Boc-piperazine intermediate.

Conclusion

N-Boc protected piperazine is an indispensable tool for organic and medicinal chemists. Its well-defined reactivity allows for the selective and efficient construction of complex piperazine-containing molecules. The availability of robust, scalable synthetic routes and reliable functionalization and deprotection protocols ensures its continued and widespread use in the development of novel therapeutics. The strategic choice between different synthetic and deprotection methods, as outlined in this guide, allows researchers to optimize their synthetic campaigns for yield, purity, and scalability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. rsc.org [rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 10. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jgtps.com [jgtps.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 3-Substituted Piperazine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1] While substitutions on the nitrogen atoms are common, the stereochemical complexity arising from substitution on the carbon backbone, particularly at the 3-position of a piperazine carboxylate, offers a largely untapped avenue for exploring chemical space and enhancing molecular recognition of biological targets.[1][2] This technical guide provides an in-depth overview of the stereochemistry of 3-substituted piperazine carboxylates, focusing on synthetic strategies, stereochemical control, and analytical methodologies for the characterization of stereoisomers.

Stereoselective Synthesis of 3-Substituted Piperazine Carboxylates

The asymmetric synthesis of 3-substituted piperazine carboxylates is crucial for accessing stereochemically pure compounds for pharmacological evaluation. A prevalent strategy involves the use of chiral precursors, often derived from readily available amino acids, to introduce the desired stereochemistry.

A common synthetic approach commences with a chiral amino acid, which is converted into a key intermediate that ultimately forms the piperazine ring. This process typically yields a mixture of diastereomers, namely cis and trans isomers, which can then be separated chromatographically.[2]

Synthetic Workflow from Chiral Amino Acids

A representative synthetic workflow for the preparation of 3-substituted piperazine-2-acetic acid esters from chiral amino acids is depicted below. This multi-step synthesis involves the formation of a key diamine intermediate followed by cyclization to yield the piperazine core.[1]

Quantitative Data Summary

The efficiency of the synthetic routes and the stereochemical outcome are critical parameters. The following table summarizes quantitative data for the synthesis of various 3-substituted piperazine-2-acetic acid esters, highlighting the diastereomeric ratios (d.r.) of the resulting mixtures.

| Starting Amino Acid | 3-Substituent | Diastereomeric Ratio (cis:trans) | Reference |

| (S)-Alanine | Methyl | 1:1.8 | [2] |

| (S)-Valine | Isopropyl | 1:1.2 | [2] |

| (S)-Leucine | Isobutyl | 1:1.1 | [2] |

| (S)-Phenylalanine | Benzyl | 1:1.2 | [2] |

| (S)-Phenylglycine | Phenyl | Racemized | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for the synthesis and analysis of 3-substituted piperazine carboxylates.

General Procedure for the Synthesis of Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (cis and trans isomers)